1-((5-Methylfuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound with significant chemical properties and potential applications in various scientific fields. This compound is characterized by its unique structure, which incorporates both a furan and a dihydropyridine moiety, making it of interest in medicinal chemistry and organic synthesis.
This compound is cataloged by various chemical suppliers, including AK Scientific, Inc., which provides detailed safety data and handling instructions. It is classified under the Global Harmonized System (GHS) with specific hazard statements indicating that it may cause skin and eye irritation, as well as respiratory issues upon exposure . The compound is intended for research and development purposes only.
The synthesis of 1-((5-Methylfuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves several steps:
Specific methodologies may vary depending on the desired yield and purity of the final product. For example, reactions may be conducted under reflux conditions using solvents like ethanol or dimethylformamide to facilitate the reaction processes .
The molecular structure of 1-((5-Methylfuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be represented using various structural formulas. Key features include:
The structural representation can be visualized using SMILES notation: CC1=C(C(=O)N(C(=O)O)C=C1)CC=C2C=COC=C2
.
1-((5-Methylfuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can participate in various chemical reactions:
These reactions are often facilitated by specific reagents or catalysts that promote bond formation or cleavage under controlled conditions.
Research into similar compounds suggests that derivatives of dihydropyridines exhibit diverse pharmacological effects, including anti-inflammatory and antimicrobial properties.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9